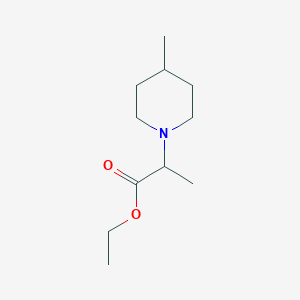

Ethyl 2-(4-methylpiperidin-1-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 . It is used for proteomics research .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.3 . More detailed physical and chemical properties were not found in the available resources.科学的研究の応用

Biotransformation and Kinetic Studies

Research has explored the biotransformation and kinetics of similar compounds, providing insights into how such chemicals are metabolized and excreted in organisms. For instance, studies on Ethyl tert-butyl ether (ETBE) in rats and humans have contributed to understanding the metabolic pathways and potential toxicological impacts of ether compounds used in gasoline (Amberg, Rosner, & Dekant, 1999)[https://consensus.app/papers/biotransformation-kinetics-excretion-tertbutyl-ether-amberg/4d9864ed164656a58c692ecf53c562cc/?utm_source=chatgpt].

Polymer Chemistry and Materials Science

The synthesis of block copolymers using asymmetric difunctional initiators, including those related to piperidinyl and propanoate structures, has been investigated. Such research provides a foundation for developing advanced materials with specific properties for various applications, from biomedicine to engineering (Tunca et al., 2001)[https://consensus.app/papers/synthesis-initiators-preparation-block-copolymers-atrp-tunca/2c086502693a5368a61bce8e79e9c162/?utm_source=chatgpt].

Catalysis and Chemical Synthesis

Studies on catalysts for the production of methyl propanoate via methoxycarbonylation of ethene illustrate the broader field of catalytic processes involving propanoate esters. Such research is crucial for developing more efficient and sustainable chemical synthesis methods (Clegg et al., 1999)[https://consensus.app/papers/highly-active-selective-catalysts-production-methyl-clegg/4d3ea4eac52b592381be9c7027f9faa0/?utm_source=chatgpt].

Biofuels and Renewable Energy

The combustion chemistry of esters, including ethyl propanoate, has been studied to understand better the potential of esters derived from vegetable oils and animal fats as renewable biofuels. This research is part of a broader effort to find sustainable alternatives to fossil fuels (Metcalfe et al., 2007)[https://consensus.app/papers/modeling-study-c5h10o2-ethyl-methyl-esters-metcalfe/28362f777f17541d8e93683e947afbd8/?utm_source=chatgpt].

Analytical Chemistry

Developing high-performance liquid chromatography (HPLC) methods for measuring specific chelators in biological fluids showcases the analytical applications of related compounds. Such methodologies are essential for drug monitoring, toxicological studies, and pharmacokinetic research (Goddard & Kontoghiorghes, 1990)[https://consensus.app/papers/development-hplc-method-measuring-orally-administered-goddard/5a7e0415a6995af09b8bbff19fa1cf2b/?utm_source=chatgpt].

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(4-methylpiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCRJRFJKBAQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)